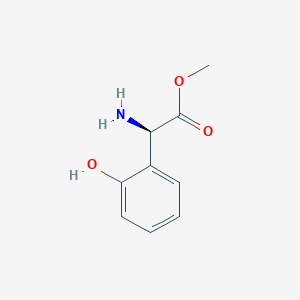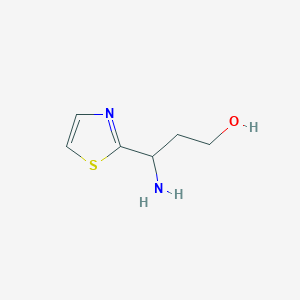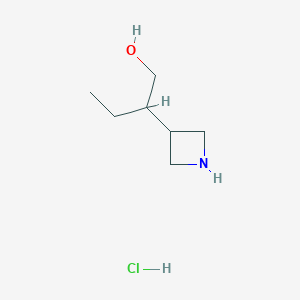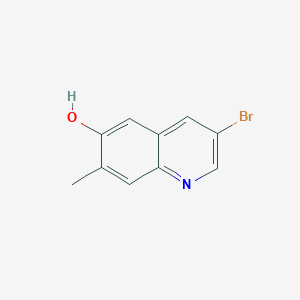
3-Bromo-7-methylquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications due to their unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylquinolin-6-ol typically involves the bromination of 7-methylquinolin-6-ol. This can be achieved through various methods, including:
Classical Methods: Traditional methods such as the Gould–Jacobs, Friedländer, and Skraup syntheses are commonly used for the construction of quinoline scaffolds.
Transition Metal Catalyzed Reactions: These reactions often employ palladium or copper catalysts to facilitate the bromination process.
Green Chemistry Approaches: Methods involving ionic liquids, ultrasound irradiation, and microwave-assisted synthesis are gaining popularity due to their environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-7-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: Suzuki–Miyaura and Heck coupling reactions are commonly used to introduce aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Aryl or vinyl-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-methylquinolin-6-ol has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industrial Applications: It is utilized in the production of dyes, pigments, and as a building block for various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-methylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways . The compound’s quinoline core allows it to intercalate with DNA, affecting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
7-Methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromoquinolin-6-ol: Similar structure but without the methyl group, affecting its chemical properties.
4-Hydroxy-2-quinolones: Different substitution pattern leading to distinct biological activities.
Uniqueness: 3-Bromo-7-methylquinolin-6-ol is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and biological properties not found in other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
3-bromo-7-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-9-7(4-10(6)13)3-8(11)5-12-9/h2-5,13H,1H3 |
InChI-Schlüssel |
DUOISKREOOKOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=C(C=C2C=C1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


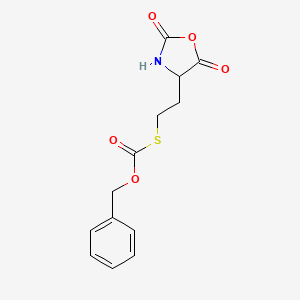
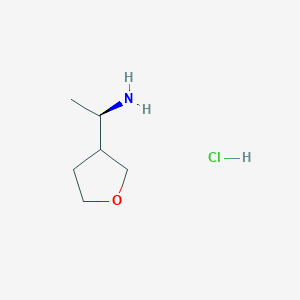
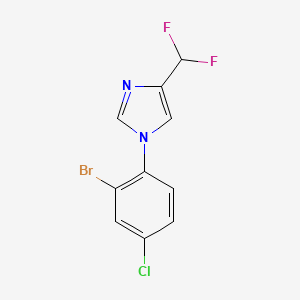
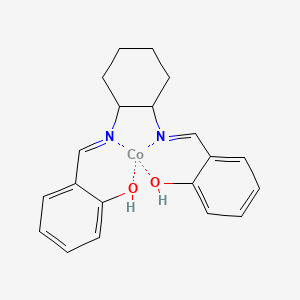
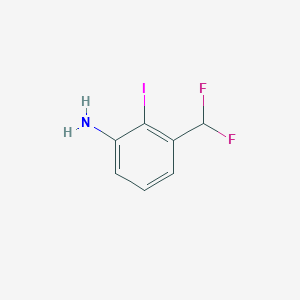
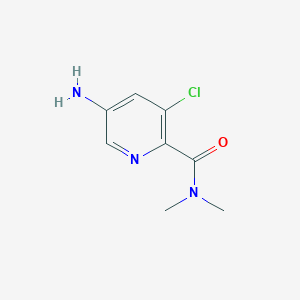
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
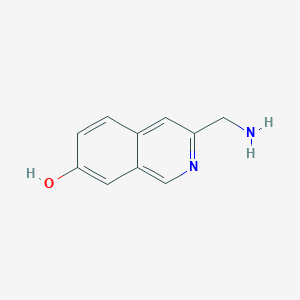
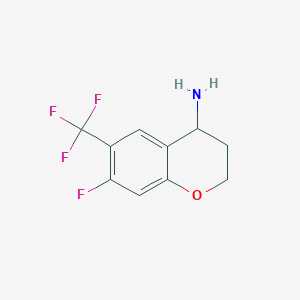
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
